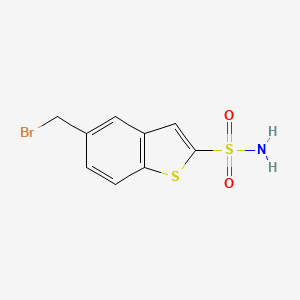
5-(bromomethyl)-1-benzothiophene-2-sulfonamide
Overview
Description
5-(bromomethyl)-1-benzothiophene-2-sulfonamide: is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of both bromomethyl and sulfamoyl groups in the molecule makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1-benzothiophene-2-sulfonamide typically involves the bromination of 2-sulfamoylbenzo[b]thiophene. This can be achieved through a series of steps:
Sulfamoylation: The sulfamoyl group can be introduced using sulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(bromomethyl)-1-benzothiophene-2-sulfonamide can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed:
Azide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Scientific Research Applications
Chemistry: 5-(bromomethyl)-1-benzothiophene-2-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Biology and Medicine: In biological research, this compound is used to study the effects of benzo[b]thiophene derivatives on various biological pathways
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1-benzothiophene-2-sulfonamide involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The sulfamoyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
5-Bromobenzo[b]thiophene: Lacks the sulfamoyl group, making it less versatile in chemical reactions.
2-Sulfamoylbenzo[b]thiophene: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
5-Bromomethyl-2-methylbenzo[b]thiophene: Contains a methyl group instead of a sulfamoyl group, affecting its solubility and biological activity.
Uniqueness: 5-(bromomethyl)-1-benzothiophene-2-sulfonamide is unique due to the presence of both bromomethyl and sulfamoyl groups This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various compounds
Properties
Molecular Formula |
C9H8BrNO2S2 |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
5-(bromomethyl)-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H8BrNO2S2/c10-5-6-1-2-8-7(3-6)4-9(14-8)15(11,12)13/h1-4H,5H2,(H2,11,12,13) |
InChI Key |
JOKNIUYQJUUYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Imidazole-5-methanol, 2-butyl-1-[(2-chlorophenyl)methyl]-](/img/structure/B8590348.png)

![N-[2-(Diphenylphosphanyl)ethyl]-N-methylacetamide](/img/structure/B8590363.png)

![3-Bromo-5-(piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8590373.png)





![2-[(Cyclopropylmethyl)amino]nicotinic acid](/img/structure/B8590418.png)

![2-Propenamide, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B8590426.png)
![3-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B8590442.png)
